molecular formula C37H35N3O8 B1140002 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine

Cat. No.: B1140002
M. Wt: 649.7 g/mol
InChI Key: KCLOEKUQZJAMFG-NHASGABXSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine, commonly referred to as 5’-O-DMT-Bz-rC, is a modified nucleoside. This compound is primarily used in the synthesis of DNA and RNA. It is a protected ribocytidine nucleoside, which means it has specific chemical groups attached to protect it during chemical reactions, making it a valuable building block in oligonucleotide synthesis .

Biochemical Analysis

Biochemical Properties

N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with enzymes such as DNA polymerases and ligases, facilitating the incorporation of modified nucleotides into DNA strands. The compound’s benzoyl and methoxyphenyl groups provide stability and protection during the synthesis process, ensuring high coupling efficiency and yield .

Cellular Effects

N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns. Additionally, the compound can modulate cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, the compound can influence gene expression by binding to DNA or RNA, altering the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range for optimal activity .

Metabolic Pathways

N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound can affect the levels of metabolites and the flux of metabolic pathways, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in specific cellular compartments, affecting its overall activity .

Subcellular Localization

N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is crucial for its role in DNA synthesis and other biochemical processes, ensuring that it interacts with the appropriate biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free nucleoside after deprotection and oligonucleotides after coupling reactions .

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-2’-deoxycytidine: Similar in structure but lacks the ribose hydroxyl group.

    5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-uridine: Similar in structure but has uracil instead of cytosine.

    5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-adenosine: Similar in structure but has adenine instead of cytosine

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine is unique due to its specific protecting groups, which provide stability during synthesis and allow for selective reactions. Its ribose sugar and cytosine base make it particularly suitable for RNA synthesis .

Properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLOEKUQZJAMFG-NHASGABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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